molecular formula C7H11N3O B7864248 2-Propoxypyrimidin-5-amine

2-Propoxypyrimidin-5-amine

Cat. No.: B7864248
M. Wt: 153.18 g/mol
InChI Key: GPYXCSDWNVUMLD-UHFFFAOYSA-N
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Description

2-Propoxypyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C₇H₁₁N₃O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxypyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the propoxy group. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.

    Substitution: It can undergo substitution reactions where the propoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2-Propoxypyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.

    2-Methoxypyrimidin-5-amine: Another derivative with a methoxy group instead of a propoxy group.

    2-Ethoxypyrimidin-5-amine: Similar structure but with an ethoxy group.

Uniqueness

2-Propoxypyrimidin-5-amine is unique due to its specific propoxy substitution, which can influence its reactivity and biological activity. This substitution can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

2-propoxypyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXCSDWNVUMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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